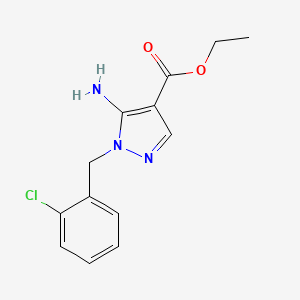![molecular formula C7H10O3 B2384702 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] CAS No. 40025-75-0](/img/structure/B2384702.png)
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] is a heterocyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclo[3.1.0]hexane ring system fused to a 1,3-dioxolane ring. It is primarily used in research settings and is known for its stability under inert atmospheric conditions .
Preparation Methods
The synthesis of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of cyclopropene and cyclopropylaniline derivatives .
Chemical Reactions Analysis
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into various enzyme active sites, potentially inhibiting or modifying their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] can be compared with other spiro compounds, such as:
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: This compound has a similar structure but differs in the position of the spiro linkage.
Spiro[cyclopropane-1,2’-[1,3]dioxolane]: This compound lacks the bicyclo[3.1.0]hexane ring system, making it less rigid and potentially less stable.
Spiro[cyclopentane-1,2’-[1,3]dioxolane]: This compound has a cyclopentane ring instead of a bicyclo[3.1.0]hexane ring, affecting its chemical reactivity and stability.
The uniqueness of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] lies in its rigid spiro structure, which imparts stability and specific reactivity patterns that are valuable in various research and industrial applications .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-6-oxabicyclo[3.1.0]hexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8-1)3-5-6(4-7)10-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCABEDLUSSYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3C(C2)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole](/img/structure/B2384619.png)

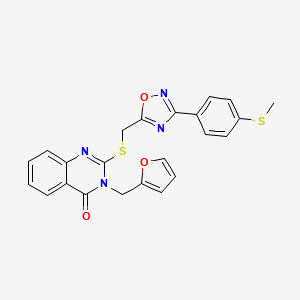
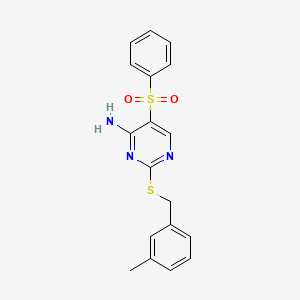
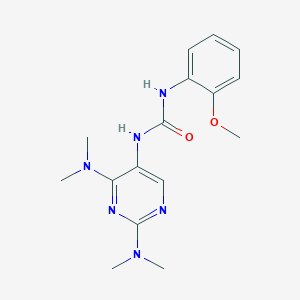
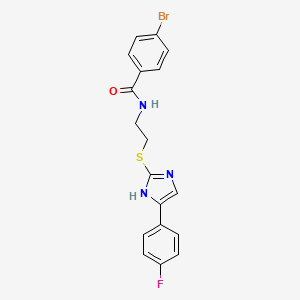
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
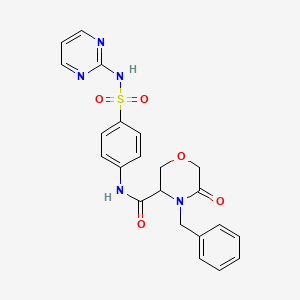
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)
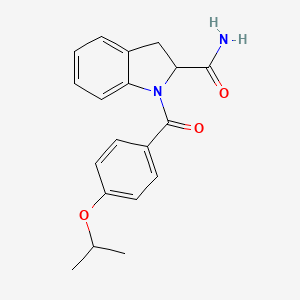
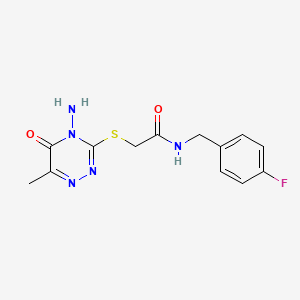
![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)
